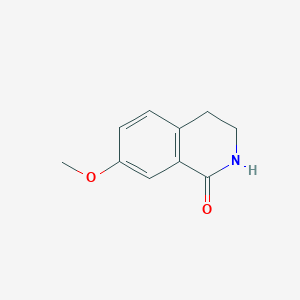

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Descripción

Nomenclature and Structural Identity

This compound belongs to the isoquinoline family of heterocyclic aromatic organic compounds, characterized by its distinctive molecular structure and chemical properties. The compound possesses multiple systematic names and synonyms that reflect its structural complexity and various nomenclature conventions used in chemical literature.

The primary molecular formula for this compound is C₁₀H₁₁NO₂, with a molecular weight of 177.20 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 7-methoxy-2H-isoquinolin-1-one, while alternative nomenclature includes 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one and 1(2H)-Isoquinolinone, 3,4-dihydro-7-Methoxy. Additional synonyms commonly found in chemical databases include 7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one and 7-methoxy-3,4-dihydroisoquinolin-1-ol.

The compound's Chemical Abstracts Service registry number is 22246-04-4, which serves as its unique identifier in chemical databases and literature. The Simplified Molecular Input Line Entry System representation is COC1=CC2=C(CCNC2=O)C=C1, while the International Chemical Identifier is InChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12). The International Chemical Identifier Key is QBEYUVIGABSXEU-UHFFFAOYSA-N.

Table 1: Physical and Chemical Properties of this compound

The structural framework consists of an isoquinoline ring system with specific substitution patterns that define its chemical identity. The methoxy group (-OCH₃) is positioned at the 7-carbon of the isoquinoline ring, while the compound features a lactam (1(2H)-one) structure within the ring system. This specific arrangement of functional groups contributes to the compound's unique electronic properties and reactivity patterns that distinguish it from other isoquinoline derivatives.

Historical Context in Heterocyclic Chemistry

The development of isoquinoline chemistry traces back to the late 19th century, when isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This discovery marked the beginning of systematic investigation into isoquinoline compounds and their derivatives, establishing the foundation for modern heterocyclic chemistry focused on these nitrogen-containing aromatic systems.

The evolution of synthetic methodologies for isoquinoline derivatives has been marked by several landmark developments in organic chemistry. The Bischler-Napieralski reaction, developed in the early 20th century, provided an efficient method for preparing various isoquinoline derivatives through the cyclodehydration of β-phenylethylamine derivatives using Lewis acids such as phosphoryl chloride or phosphorus pentoxide. This synthetic approach has proven particularly valuable for constructing 3,4-dihydroisoquinoline frameworks, including those with methoxy substitutions.

Historical synthesis methods for 3,4-dihydroisoquinoline compounds initially faced significant challenges, particularly for derivatives lacking electron-donating substituents. The preparation of unsubstituted 3,4-dihydroisoquinoline through traditional Bischler-Napieralski synthesis resulted in very low yields when starting from N-formyl-2-phenylethylamine without para-positioned electron donor substituents, leading to the formation of undesired by-products. These limitations necessitated the development of alternative synthetic strategies.

A significant advancement in the synthesis of 3,4-dihydroisoquinoline derivatives emerged through the development of sulfur-mediated dehydrogenation processes. This method involves the formation of 1-mercapto-1,2,3,4-tetrahydroisoquinoline as an intermediate, which undergoes spontaneous transformation to 3,4-dihydroisoquinoline through hydrogen sulfide elimination. The reaction typically employs 1 to 10 moles of sulfur per mole of tetrahydroisoquinoline substrate and is performed in solvents such as toluene or butanol at reflux temperatures. This synthetic approach achieves yields of 90 to 95 percent, representing a substantial improvement over earlier methodologies.

The Schmidt reaction has also played a crucial role in the synthesis of specific isoquinoline derivatives, including this compound. This method involves the treatment of 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in dichloromethane in the presence of methanesulfonic acid, providing access to the target compound through ring expansion and rearrangement processes.

Role in Natural Product Analogues

The isoquinoline structural framework represents one of the most significant scaffolds in natural product chemistry, with this compound serving as an important synthetic intermediate for accessing biologically active natural product analogues. The isoquinoline ring system is widely distributed throughout the plant kingdom and forms the structural backbone of numerous alkaloids with diverse pharmacological activities.

Natural isoquinoline alkaloids demonstrate remarkable medicinal relevance and have been extensively utilized in traditional medicine systems. The most prominent examples include berberine, palmatine, jatrorrhizine, papaverine, morphine, codeine, corydaline, emetine, sanguinarine, and chelerythrine. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

The structural relationship between this compound and naturally occurring alkaloids is particularly evident in the papaverine family of compounds. The 1-benzylisoquinoline framework, which can be accessed through modifications of dihydroisoquinoline intermediates, serves as the structural backbone in many naturally occurring alkaloids, with the isoquinoline ring system deriving from the aromatic amino acid tyrosine. This biosynthetic relationship highlights the importance of synthetic isoquinoline derivatives as tools for understanding natural product chemistry and developing nature-inspired therapeutic agents.

Table 2: Representative Natural Isoquinoline Alkaloids and Their Activities

The methoxy group present in this compound enhances its electronic properties and provides important synthetic handles for further derivatization. This functional group is commonly found in various natural products and synthetic drugs, contributing to improved bioavailability and target selectivity. The dihydroisoquinoline core structure serves as a versatile scaffold for creating complex molecules in drug discovery and research applications.

Recent research has focused on utilizing the common structural motifs of natural isoquinoline alkaloids, including the dihydroisoquinoline core, as novel scaffolds for chemical synthesis and structure-activity relationship exploration. This approach facilitates synthetic access to nature-inspired compounds with reduced molecular weight compared to their natural counterparts while maintaining key pharmacological features. The versatility of the this compound framework makes it particularly valuable for developing bioactive molecules that mimic the properties of natural isoquinoline alkaloids.

The significance of isoquinoline alkaloids in medicinal chemistry continues to drive research into synthetic methodologies for accessing these frameworks. Since the isolation of morphine from the opium plant in the early 19th century, this compound class has maintained considerable scientific attention, leading to the development of numerous therapeutic agents. The high probability of success for isoquinoline alkaloids as lead compounds in drug discovery and development processes underscores the importance of synthetic intermediates like this compound in pharmaceutical research.

Structure

2D Structure

Propiedades

IUPAC Name |

7-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEYUVIGABSXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542855 | |

| Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-04-4 | |

| Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Overview:

The most commonly cited preparation method for 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves the Schmidt reaction of 6-methoxy-2,3-dihydro-1H-inden-1-one with sodium azide in the presence of methanesulfonic acid in dichloromethane.

- Starting Material: 6-methoxy-2,3-dihydro-1H-inden-1-one

- Reagents: Sodium azide, methanesulfonic acid

- Solvent: Dichloromethane

- Conditions: Controlled temperature, typically room temperature or slightly elevated

- Mechanism: The Schmidt reaction facilitates ring expansion and nitrogen insertion to form the isoquinolinone core.

- High purity this compound is obtained after purification by column chromatography (ethyl acetate/petroleum ether 3:1).

- Typical yields are satisfactory for preparative purposes.

- Characterization by 1H-NMR confirms the structure with signals corresponding to methoxy, methylene, and aromatic protons.

| Parameter | Details |

|---|---|

| Starting material | 6-methoxy-2,3-dihydro-1H-inden-1-one |

| Reagents | Sodium azide, methanesulfonic acid |

| Solvent | Dichloromethane |

| Reaction type | Schmidt reaction |

| Purification | Column chromatography (EtOAc/petroleum ether 3:1) |

| Typical yield | Moderate to high |

| Key characterization | 1H-NMR (signals at δ 2.94, 3.85, 7.01 ppm) |

One-Pot Ugi-4CR and Intramolecular Nucleophilic Substitution

Overview:

A more recent and innovative method involves a one-pot synthesis combining a Ugi four-component reaction (Ugi-4CR) followed by intramolecular nucleophilic substitution to form the dihydroisoquinolinone scaffold.

- Starting materials: Sulfonium salts, arylglyoxals, primary amines, and isocyanides

- Reagents: Triethylamine (NEt3) as a base

- Conditions: Room temperature, sequential addition

- Mechanism: The Ugi-4CR forms a linear intermediate that undergoes cyclization via nucleophilic substitution to yield the target compound.

- Yields range from 48% to 86%, indicating good efficiency and scalability.

- This method offers a streamlined approach with fewer purification steps and mild conditions.

| Parameter | Details |

|---|---|

| Starting materials | Sulfonium salts, arylglyoxals, primary amines, isocyanides |

| Reagents | NEt3 (triethylamine) |

| Solvent | Not explicitly stated (usually polar aprotic solvents) |

| Reaction type | Ugi four-component reaction + intramolecular nucleophilic substitution |

| Conditions | Room temperature |

| Yield range | 48% - 86% |

| Advantages | One-pot, mild conditions, good yields |

Lawesson’s Reagent-Mediated Thionation Followed by Hydrazine Hydrate Reaction

Overview:

This method involves the initial preparation of this compound, which is then converted to its thione analog using Lawesson’s reagent, followed by reaction with hydrazine hydrate to generate further derivatives.

- Step 1: this compound reacts with Lawesson’s reagent in refluxing toluene for 4 hours to form the thione derivative.

- Step 2: The thione is treated with hydrazine hydrate in ethanol to produce hydrazono-substituted tetrahydroisoquinoline derivatives.

- The thionation step proceeds with good yield and purity.

- This pathway is useful for generating functionalized derivatives for further pharmacological studies.

| Step | Reaction Details | Conditions | Yield/Notes |

|---|---|---|---|

| 1. Thionation | Lawesson’s reagent, toluene reflux | 4 hours | Yellow solid, good yield |

| 2. Hydrazine reaction | Hydrazine hydrate, ethanol | Room temperature | Hydrazono derivatives formed |

Alternative Synthetic Strategies from Indanone Derivatives

Overview:

Other synthetic routes involve selective demethylation and benzylation of 5,6-dimethoxyindan-1-one followed by azide-mediated ring expansion to form the dihydroisoquinolinone structure.

- Selective demethylation using aqueous piperidine

- Benzyl bromide alkylation

- Sodium azide and methanesulfonic acid treatment for ring expansion

- This method allows for functional group manipulation prior to ring closure, facilitating the synthesis of substituted analogs.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield/Notes | Advantages |

|---|---|---|---|---|

| Schmidt Reaction | 6-methoxy-2,3-dihydro-1H-inden-1-one | Sodium azide, methanesulfonic acid, DCM | Moderate to high; column chromatography purification | Well-established, reliable |

| One-Pot Ugi-4CR + Cyclization | Sulfonium salts, arylglyoxals, amines, isocyanides | NEt3, room temperature | 48-86% yields | One-pot, mild, efficient |

| Lawesson’s Reagent Thionation + Hydrazine | 7-methoxy-3,4-dihydroisoquinolinone | Lawesson’s reagent, toluene reflux; hydrazine hydrate, ethanol | Good yield for thione intermediate | Enables derivative synthesis |

| Demethylation + Benzylation + Azide | 5,6-dimethoxyindan-1-one | Aqueous piperidine, benzyl bromide, sodium azide, methanesulfonic acid | Good yields | Allows functional group manipulation |

Detailed Research Findings and Notes

- The Schmidt reaction remains the classical and most referenced method for synthesizing this compound, offering a straightforward approach with well-defined reaction conditions and reproducible yields.

- The one-pot Ugi-4CR method is a recent advancement, providing a more convergent and operationally simple route that can be advantageous for rapid library synthesis and scale-up.

- Lawesson’s reagent-mediated thionation is valuable for modifying the isoquinolinone core to access thione derivatives, which are useful intermediates for further functionalization.

- Alternative methods involving selective demethylation and azide ring expansion offer flexibility in introducing substituents and tailoring the chemical structure for specific applications.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoquinolones.

Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Copper (II) acetate, acetic acid, and air (O2) as an oxidant.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Isoquinolones.

Reduction: Saturated isoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one serves as a building block for synthesizing complex organic molecules and natural product analogs. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.

Biology

The compound has been studied for its potential biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies show its effectiveness against various cancer cell lines. The following table summarizes its anti-proliferative activity:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG-2 (liver cancer) | < 25 | Potent anti-proliferative |

| MCF-7 (breast cancer) | < 25 | Potent anti-proliferative |

| PC-3 (prostate cancer) | 26 - 50 | Moderate activity |

| HCT-116 (colon cancer) | 51 - 100 | Weak activity |

The mechanism of action involves disrupting microtubule formation by binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancerous cells .

- Antimicrobial Activity : The compound also displays antimicrobial effects against both Gram-positive and Gram-negative bacteria. The following table outlines its effectiveness against various microorganisms:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

Medicine

In medicine, this compound is being investigated for its therapeutic effects. Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have shown that at low doses, it can enhance muscle function by modulating calcium signaling; however, higher doses may lead to toxicity .

Case Studies

- In Vivo Studies : Animal models have been employed to assess the toxicity and therapeutic potential of this compound. Results indicate beneficial effects on muscle function at low doses but toxicity at higher doses characterized by muscle paralysis and metabolic disruptions.

- Clinical Relevance : The compound's role as a potential therapeutic agent for neurodegenerative diseases has been explored through various studies. Its interactions with specific molecular targets suggest it may inhibit certain enzymes involved in cellular proliferation .

Mecanismo De Acción

The mechanism of action of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one are influenced by substituents on the aromatic ring, linker groups, and heteroatom replacements. Below is a detailed comparison with structurally related compounds:

Substituted Dihydroisoquinolinones

Benzoyl-Linked Derivatives

Carbonyl-linked derivatives of this compound exhibit superior antiproliferative activity due to their ability to mimic steroid A,B-rings and bind competitively at tubulin’s colchicine site :

- 16g (6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one): GI₅₀ = 51 nM (DU-145 prostate cancer), mean GI₅₀ = 33 nM (NCI-60 panel). Tubulin polymerization inhibition: IC₅₀ = 1.0 µM (vs. 0.8 µM for combretastatin A-4) .

- 16f (6-Hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one): Anti-angiogenic activity in vitro; IC₅₀ = 1.2 µM for tubulin binding .

In contrast, sulfonamide-linked analogs (e.g., 17f ) retain tubulin inhibition but show reduced cellular potency due to metabolic instability .

Alkoxy and Benzyloxy Derivatives

Alkylation of the 7-methoxy group alters lipophilicity and bioavailability:

- 7-(Hexyloxy)-3,4-dihydroisoquinolin-1(2H)-one (6a): Moderate anticonvulsant activity (ED₅₀ = 45 mg/kg in MES test) but lower than triazolo-fused analogs .

- 7-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one (6d): Improved solubility but reduced antiproliferative efficacy (GI₅₀ > 100 nM) .

Heterocycle-Fused Analogs

Triazolo and thione derivatives demonstrate divergent activities:

- 9-Methoxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline (4a): Potent anticonvulsant activity (ED₅₀ = 18 mg/kg) due to enhanced CNS penetration .

- 7-Methoxy-3,4-dihydroisoquinoline-1(2H)-thione (2): Weaker tubulin binding (IC₅₀ = 5.2 µM) compared to carbonyl analogs .

Data Tables

Table 1: Antiproliferative Activities of Selected Derivatives

| Compound | Substituents | GI₅₀ (nM) DU-145 | Mean GI₅₀ (nM) NCI-60 | Tubulin IC₅₀ (µM) |

|---|---|---|---|---|

| 16g | 6-OH, 7-OCH₃, 3,4,5-OMe-Bz | 51 | 33 | 1.0 |

| 16f | 6-OH, 7-OCH₃, 3,5-OMe-Bz | 68 | 45 | 1.2 |

| 17f | 6-SO₂NH₂, 7-OCH₃, 3,5-OMe-Bz | 120 | 89 | 1.5 |

| CA-4 | Combretastatin A-4 | 28 | 22 | 0.8 |

Table 2: Physicochemical Properties of Alkoxy Derivatives

| Compound | Substituent | Melting Point (°C) | Yield (%) | LogP (Predicted) |

|---|---|---|---|---|

| 6a | Hexyloxy | 51–53 | 75 | 3.8 |

| 6d | Benzyloxy | 123 | 81 | 2.9 |

| 6e | 4-Cl-Benzyloxy | 115 | 78 | 3.2 |

Actividad Biológica

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of isoquinolines, characterized by a bicyclic structure that includes a nitrogen atom. This compound's structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Calcium Channels : The compound has been shown to modulate voltage-gated calcium channels, which play a crucial role in muscle contraction and neurotransmitter release.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG-2 (liver cancer) | < 25 | Potent anti-proliferative activity |

| MCF-7 (breast cancer) | < 25 | Potent anti-proliferative activity |

| PC-3 (prostate cancer) | 26 - 50 | Moderate activity |

| HCT-116 (colon cancer) | 51 - 100 | Weak activity |

The compound's efficacy appears to be influenced by the structural modifications at specific positions on the isoquinoline ring .

Antimicrobial Activity

In addition to its anticancer properties, this compound also displays antimicrobial effects. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

These findings suggest potential applications in treating bacterial infections .

Case Studies

- In Vivo Studies : Animal models have been used to assess the toxicity and therapeutic potential of this compound. At low doses, it demonstrated beneficial effects on muscle function by modulating calcium signaling. However, higher doses resulted in toxicity characterized by muscle paralysis and metabolic disruptions.

- Clinical Relevance : The compound's role as a potential therapeutic agent for neurodegenerative diseases has been explored. Its ability to penetrate the blood-brain barrier (BBB) suggests possible applications in treating conditions like Alzheimer's disease and Parkinson's disease .

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one, and what are their comparative yields?

The compound is typically synthesized via cyclization of substituted phenethylamine derivatives or through modifications of pre-existing isoquinoline scaffolds. For example, a common method involves reacting 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with NaOH in ethanol, followed by purification via silica gel chromatography, yielding ~36% . Alternative routes may employ hypervalent iodine(III) reagents (e.g., PISA) under solvent-dependent conditions to optimize regioselectivity and yield (e.g., 95% in EA/PE solvent systems) . Key factors affecting yield include reaction time, solvent polarity, and purification techniques.

Q. How is the structural characterization of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For related derivatives, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 21.350 Å, b = 11.067 Å, c = 21.064 Å, β = 100.227°) and hydrogen-bonding interactions have been resolved . Complementary techniques include:

- NMR : and NMR data (e.g., δ 8.31 ppm for aromatic protons, δ 157.7 ppm for carbonyl carbons) .

- Mass spectrometry : HRMS (e.g., [M+H] at m/z 204.1019) .

Q. What biological activities are associated with this compound and its derivatives?

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit antimicrobial , acetylcholinesterase inhibitory , and antitumor activities . For instance, substituents like methoxy groups at position 7 enhance bioactivity by modulating electron density and steric interactions. Bioassays often involve enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) and microbial growth inhibition studies (e.g., against Phytophthora spp.) .

Advanced Research Questions

Q. How can solvent selection influence the chemoselectivity of this compound synthesis?

Hypervalent iodine(III) reagents like PISA mediate solvent-dependent outcomes. In ethyl acetate/petroleum ether (EA/PE = 1/4), high regioselectivity (95% yield) is achieved due to controlled polarity and stabilization of intermediates . Polar aprotic solvents (e.g., DMF) may favor alternative pathways, necessitating optimization via Design of Experiments (DoE) to balance reaction kinetics and product stability.

Q. What statistical methods are recommended for analyzing bioactivity data from derivatives of this compound?

One-way ANOVA with post-hoc Fisher’s LSD test is widely used to compare mean bioactivity across derivatives (e.g., IC values). Data should be normalized to controls and expressed as mean ± SEM, with significance thresholds set at p < 0.05 . For high-throughput screening, multivariate analysis (e.g., PCA) can identify structure-activity relationships (SARs) linked to substituent effects .

Q. How do crystallographic packing interactions affect the stability and reactivity of this compound?

Crystal packing in derivatives reveals intermolecular hydrogen bonds (e.g., O–H···O) and C–H···π interactions, which stabilize the lattice and reduce susceptibility to hydrolysis . For example, hydrogen bonding between the methoxy group and adjacent carbonyl oxygen enhances thermal stability (m.p. 433–434 K) . Such data inform storage conditions (e.g., anhydrous environments) and formulation strategies.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 36% vs. 95%) arise from divergent protocols. Lower yields in aqueous NaOH systems may stem from side reactions (e.g., hydrolysis), whereas optimized conditions (e.g., PISA-mediated reactions) minimize byproducts . Resolution requires systematic variation of parameters (temperature, stoichiometry) and real-time monitoring (e.g., LC-MS).

Q. What methodologies are employed to assess the compound’s pharmacokinetic properties in preclinical studies?

- Lipid solubility : Predicted via LogP calculations (e.g., using PubChem data) .

- Metabolic stability : Microsomal assays (e.g., liver microsomes + NADPH) quantify degradation rates.

- Blood-brain barrier permeability : Computational models (e.g., QSAR) or in vitro assays (e.g., PAMPA-BBB) .

Methodological Notes

- Synthetic Optimization : Use Design-Expert® software for response surface methodology (RSM) to optimize reaction conditions .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .

- Bioactivity Testing : Include positive controls (e.g., donepezil for acetylcholinesterase assays) and validate with triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.